N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-chlorophenyl)furan-2-carboxamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-chlorophenyl)furan-2-carboxamide is a complex organic compound that features a benzoxazole ring, a hydroxyphenyl group, a chlorophenyl group, and a furan carboxamide moiety
Preparation Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-chlorophenyl)furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and an appropriate aldehyde under acidic conditions . The hydroxyphenyl and chlorophenyl groups are then introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the furan carboxamide moiety, which can be achieved through a condensation reaction between a furan carboxylic acid derivative and an amine .
Chemical Reactions Analysis
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Condensation: The carboxamide group can participate in condensation reactions to form imides or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-chlorophenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoxazole ring can bind to active sites of enzymes, inhibiting their activity. The hydroxyphenyl group can form hydrogen bonds with receptor sites, enhancing binding affinity. The chlorophenyl and furan carboxamide groups contribute to the compound’s overall stability and specificity .
Comparison with Similar Compounds
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-chlorophenyl)furan-2-carboxamide can be compared with other benzoxazole derivatives, such as:
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-methylphenyl)furan-2-carboxamide: This compound has a methyl group instead of a chlorine atom, which affects its reactivity and binding properties.
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-fluorophenyl)furan-2-carboxamide: The fluorine atom provides different electronic properties compared to chlorine, influencing the compound’s biological activity.
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-bromophenyl)furan-2-carboxamide: The bromine atom introduces steric hindrance, affecting the compound’s interaction with molecular targets.
These comparisons highlight the unique features of this compound, such as its specific binding properties and reactivity.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-chlorophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O4/c25-15-5-3-4-14(12-15)20-10-11-22(30-20)23(29)26-16-8-9-17(19(28)13-16)24-27-18-6-1-2-7-21(18)31-24/h1-13,28H,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFIWOWGFXPACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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